Leuprolide Acetate EP Impurity H is a synthetic nonapeptide that serves as an impurity associated with Leuprolide Acetate, a well-established medication primarily used in the treatment of hormone-sensitive cancers such as prostate and breast cancer, as well as conditions like endometriosis. The molecular formula for Leuprolide Acetate EP Impurity H is , with a molecular weight of approximately 1209.40 g/mol. This compound is notable for its role in pharmaceutical quality control, where it is used as a reference standard to ensure the purity of Leuprolide Acetate formulations .
Leuprolide Acetate EP Impurity H is classified under peptide impurities and is derived from the synthesis processes involved in producing Leuprolide Acetate. It is categorized as an impurity due to its presence in the final product, which may arise during the synthesis or degradation processes of the primary compound .
The synthesis of Leuprolide Acetate EP Impurity H typically involves solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the process begins at the C-terminus of the peptide chain, employing various coupling reagents and protective groups to facilitate the sequential addition of amino acids .
Leuprolide Acetate EP Impurity H features a complex structure typical of synthetic peptides. Its molecular architecture includes multiple amino acid residues arranged in a specific sequence that contributes to its biological activity.
Leuprolide Acetate EP Impurity H can participate in various chemical reactions, similar to other peptides:
Common reagents involved in these reactions include hydrogen chloride, dicyclohexylcarbodiimide, and 1-hydroxybenzotriazole. Reaction conditions often require low temperatures and specific solvents like tetrahydrofuran and dioxane to maintain stability and yield high-purity products.
Leuprolide Acetate EP Impurity H finds several applications in scientific research:
The complete IUPAC name of Leuprolide Acetate EP Impurity H is:(S)-N-Ethyl-1-(((S)-5-oxopyrrolidine-2-carbonyl)-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-D-leucyl-L-arginyl)pyrrolidine-2-carboxamide [1] [4]. This name precisely defines the stereochemistry at each chiral center and the sequence of the peptide chain. The prefix "(S)" or "(R)" specifies absolute configuration, while "L-" or "D-" denotes the stereochemistry of amino acid residues relative to L-glyceraldehyde.
Table 1: Key Identifiers of Leuprolide Acetate EP Impurity H
Property | Value |
---|---|
CAS Registry Number | 112710-58-4 |
Molecular Formula | C₅₉H₈₄N₁₆O₁₂ |
Molecular Weight | 1209.42 g/mol |
Synonyms | [7-D-Leucine]leuprorelin; D-[Leu]⁷-Leuprolide; (D-Leu⁷)-leuprolide |
Canonical SMILES | CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
The molecular formula (C₅₉H₈₄N₁₆O₁₂) and weight (1209.42 g/mol) are consistent across suppliers [1] [3] [5]. The SMILES string encodes the complete connectivity and stereochemistry, confirming the D-configuration at the seventh leucine residue. The trifluoroacetic acid salt form (C₆₁H₈₅F₃N₁₆O₁₄; MW 1323.42 g/mol) is also documented during synthesis [4].
Leuprolide impurities are primarily positional isomers differing in residue configuration or sequence. Impurity H is characterized by D-configuration at the seventh leucine (Leu⁷), while other impurities involve modifications at distinct positions:
Table 2: Positional Isomerism Among Key Leuprolide Impurities
Impurity | Structural Difference | Affected Residue | CAS Number |
---|---|---|---|
Impurity H | D-configuration at leucine residue | Position 7 (Leu⁷) | 112710-58-4 [1] |
Impurity A | D-configuration at serine residue | Position 4 (Ser⁴) | 62621-13-0 [6] |
Impurity D | O-Acetylation at serine side chain | Position 4 (Ser⁴) | 1926163-25-8 [2] [7] |
Impurity B | D-configuration at histidine residue | Position 2 (His²) | 112642-11-2 [7] |
These isomers arise during synthesis due to:
Leuprolide Acetate (CAS 74381-53-6) has the sequence: 5-OxoPro-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt [7]. Impurity H differs exclusively at position 7, where leucine assumes the D-configuration instead of L-configuration. This inversion is denoted as [D-Leu⁷]Leuprolide [1] [5].
Table 3: Stereochemical Comparison of Leuprolide vs. Impurity H
Characteristic | Leuprolide Acetate | Impurity H |
---|---|---|
Residue 6 Configuration | D-Leucine | D-Leucine (Unchanged) |
Residue 7 Configuration | L-Leucine | D-Leucine (Inverted) |
Leu⁶-Leu⁷ Dipeptide | D-Leu-L-Leu | D-Leu-D-Leu |
Molecular Formula | C₅₉H₈₄N₁₆O₁₂ (Base) [7] | C₅₉H₈₄N₁₆O₁₂ [1] [5] |
Bioactive Conformation | α-helix stabilized by L-Leu⁷ | Disrupted helix due to D-Leu⁷ |
The stereoinversion at Leu⁷ disrupts the C-terminal helix required for gonadotropin-releasing hormone (GnRH) receptor binding. The D-Leu⁷ residue introduces steric clashes that:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7